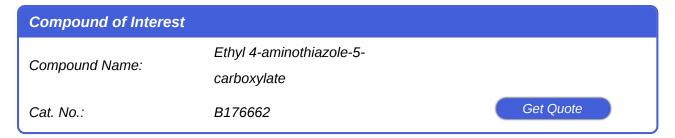


An In-depth Technical Guide on the Spectral Data of Aminothiazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025



An important note on chemical nomenclature: The spectral data presented in this guide primarily pertains to Ethyl 2-amino-4-methylthiazole-5-carboxylate and its close analog, Ethyl 2-aminothiazole-4-carboxylate. Comprehensive spectral data for "Ethyl 4-aminothiazole-5-carboxylate" is not readily available in the cited literature. The structural similarity of these compounds makes their spectral data highly relevant for researchers in the field.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for key aminothiazole carboxylate derivatives. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the key spectral data for Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Table 1: ¹H NMR Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.69	S	2H	-NH ₂	
4.13	q	2H	-OCH₂CH₃	7.0
2.36	S	3H	-CH₃ (on thiazole ring)	
1.19	t	3H	-OCH₂CH₃	7.0

Solvent: CDCl₃, Spectrometer Frequency: 400

MHz[1]

Table 2: 13C NMR Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate

Chemical Shift (δ) ppm	Assignment	
170.21	Thiazole-2-C (-C-NH ₂)	
161.95	-C=O (Ester)	
159.34	Thiazole-4-C (-C-CH₃)	
107.34	Thiazole-5-C (-C-COOEt)	
59.72	-OCH₂CH₃	
17.12	-OCH₂CH₃	
14.32	-CH₃ (on thiazole ring)	
Solvent: CDCl ₃ , Spectrometer Frequency: 100 MHz[1]		

Table 3: IR and MS Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate



Spectral Technique	Key Peaks / Values	
Infrared (IR)	Data for various derivatives are available, confirming the presence of key functional groups. For instance, a related synthesis confirms NH ₂ stretches around 3300-3150 cm ⁻¹ and a strong C=O ester peak around 1690 cm ⁻¹ .[2]	
Mass Spectrometry (MS)	m/z 187 (M+H)+[1]	

Experimental Protocols

The methodologies outlined below are typical for the acquisition of spectral data for aminothiazole carboxylate derivatives.

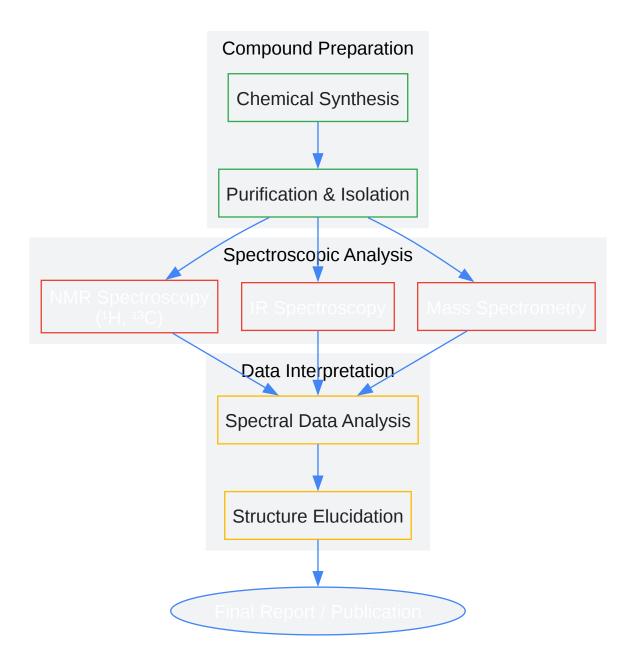
- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are commonly recorded on a 400 MHz spectrometer.[1]
- Sample Preparation: The compound is typically dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Internal Standard: Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing.[1]
- Data Acquisition: Standard pulse sequences are used to acquire both proton and carbon spectra.
- 2.2 Infrared (IR) Spectroscopy IR spectra are recorded on an FT-IR spectrophotometer.[1]
- Sample Preparation: For solid samples, the KBr pellet technique is frequently employed.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
- 2.3 Mass Spectrometry (MS) Mass spectra are often obtained using an instrument with an electron ionization (EI) source at 70 eV.[1]



- Sample Introduction: Samples can be introduced via direct inlet or through gas chromatography (GC-MS).[1][3]
- Data Analysis: The resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to determine the molecular weight and structure of the compound.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.





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References

- 1. tandfonline.com [tandfonline.com]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 PubChem [pubchem.ncbi.nlm.nih.gov]
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